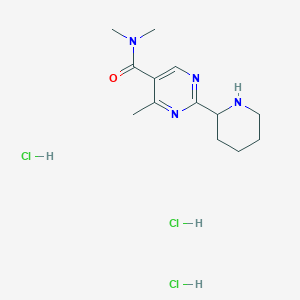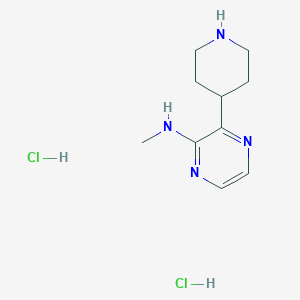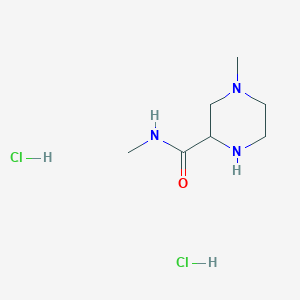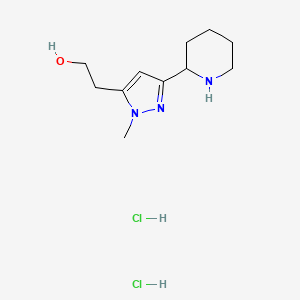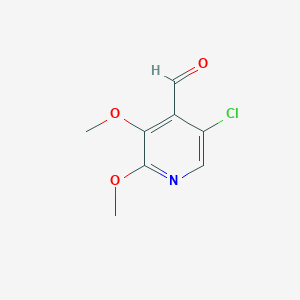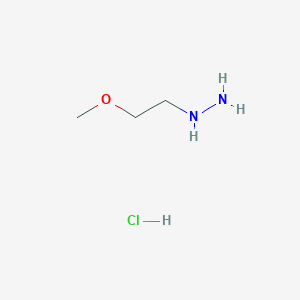
(2-Methoxyethyl)hydrazine hydrochloride
説明
“(2-Methoxyethyl)hydrazine hydrochloride” is a chemical compound with the molecular weight of 144.6 . It is a solid substance that is stored at -20°C .
Molecular Structure Analysis
The IUPAC name for this compound is “(2-methoxyethyl)hydrazine hydrochloride hydrate” and its InChI code is "1S/C3H10N2O.ClH.H2O/c1-6-3-2-5-4;;/h5H,2-4H2,1H3;1H;1H2" . The molecular structure of this compound involves a hydrazine group attached to a methoxyethyl group.Physical And Chemical Properties Analysis
“(2-Methoxyethyl)hydrazine hydrochloride” is a solid substance with a molecular weight of 144.6 .科学的研究の応用
Novel Fluorescent Probes for Hazardous Substance Detection
Research has led to the development of next-generation fluorescent probes that enable the traceability of hydrazine, a substance with potential health risks and environmental pollution concerns. These probes, incorporating ortho-methoxy-methyl-ether (o-OMOM) moieties, offer high selectivity and sensitivity for hydrazine detection, overcoming limitations of current fluorescent probes. Demonstrations include real-time spray-based sensing, soil analysis, and two-photon tissue imaging, underscoring the probes' practical applicability in various environments (Jung et al., 2019). Furthermore, a turn-on type fluorescent probe named HyP-2, based on the o-MOM assisted retro-aza-Henry type reaction, has shown high selectivity and sensitivity in practical applications like real-time paper strip assay and vapor tests (Jung et al., 2019).
Advances in Chemical Synthesis Methods
The synthesis of Di-2-methoxyethyl azodicarboxylate (DMEAD) has been optimized to yield products with good stereospecificity under conditions that facilitate easier product isolation compared to traditional methods. This advancement not only simplifies the Mitsunobu reaction process but also enables the reuse of by-products, showcasing a more efficient and environmentally friendly approach to chemical synthesis (Hagiya et al., 2009).
Creation of New Compounds with Biological Activities
Researchers have explored the cyclocondensation of hydrazine hydrate with specific propen-onts in acetic acid, leading to the formation of novel pyrazoline and isoxazole derivatives. These compounds have been tested against various microbes, showing antimicrobial activity and, in some cases, antitubercular properties. Such research highlights the potential of (2-Methoxyethyl)hydrazine hydrochloride derivatives in contributing to new treatments and solutions in the medical and agricultural fields (Vyas et al., 2008).
Safety And Hazards
特性
IUPAC Name |
2-methoxyethylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O.ClH/c1-6-3-2-5-4;/h5H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSPGOKFJCRSFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745361 | |
| Record name | (2-Methoxyethyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyethyl)hydrazine hydrochloride | |
CAS RN |
936249-35-3 | |
| Record name | (2-Methoxyethyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



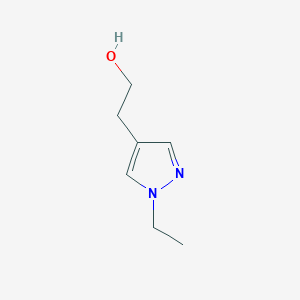
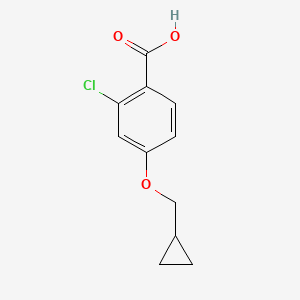
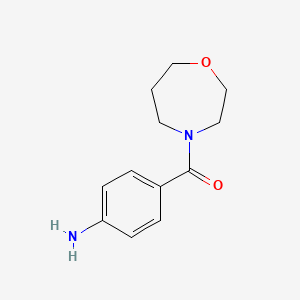
![2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B1428157.png)

![3-[2-(Trifluoromethyl)phenyl]butan-2-one](/img/structure/B1428159.png)
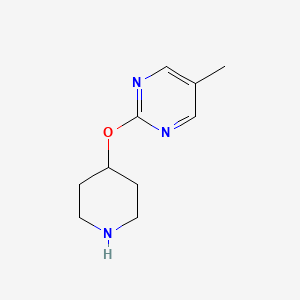
![3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole](/img/structure/B1428164.png)

